

Application Notes and Protocols for SU-8000 in Multi-Layer Structure Fabrication

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Compound of Interest

Compound Name: SU-8000

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This document provides detailed application notes and experimental protocols for the fabrication of multi-layer microstructures using SU-8 series photoresists, with a focus on the SU-8 2000 and 3000 series, often referred to generically in processing discussions that apply to the broader SU-8 family, including high-viscosity formulations suitable for thick layers sometimes colloquially grouped under a hypothetical "**SU-8000**" series in terms of application thickness. These protocols are essential for applications in microfluidics, MEMS, and tissue engineering, particularly within the drug development sector for creating complex, three-dimensional cellular environments and analysis platforms.

Introduction to SU-8 for Multi-Layer Structures

SU-8 is a negative-tone, epoxy-based photoresist capable of producing high-aspect-ratio microstructures with vertical sidewalls.^{[1][2][3][4]} Its excellent mechanical, chemical, and thermal stability, coupled with optical transparency, makes it an ideal material for fabricating robust multi-layer devices.^{[1][2][3]} The ability to create complex 3D geometries by stacking multiple SU-8 layers allows for the development of sophisticated microfluidic networks, intricate tissue scaffolds, and advanced sensor integrations.^{[5][6][7]}

The fabrication of multi-layer SU-8 structures can be achieved through two primary methods:

- **Sequential Processing:** This involves the repeated coating, baking, and exposure of successive SU-8 layers on top of each other, followed by a single development step at the

end.[6] This technique is advantageous for creating monolithic structures with fine features.
[6]

- Bonding of Individual Layers: In this method, individual SU-8 layers are patterned on separate substrates and then bonded together.[5][7] This approach offers versatility in combining different materials and pre-fabricated components.[7]

This document will focus on the sequential processing method, providing a detailed protocol for fabricating multi-layer structures up to several hundred micrometers in thickness.[6]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for ensuring strong adhesion of the initial SU-8 layer, which is fundamental to the stability of the entire multi-layer structure.[1][8][9]

Materials:

- Silicon or glass wafers
- Acetone
- Isopropyl alcohol (IPA)
- Deionized (DI) water
- Nitrogen gas source
- Hot plate
- (Optional) Adhesion promoter such as HMDS or OmniCoat[9][10][11]
- (Optional) Oxygen plasma system

Protocol:

- Rinse the substrate with acetone, followed by IPA, and then DI water for 15-30 seconds.[8]

- Dry the substrate thoroughly with a stream of nitrogen gas.[8]
- Dehydrate the substrate by baking on a hot plate at 150-200°C for at least 15 minutes to remove any residual moisture.[8][12]
- (Optional but recommended for enhanced adhesion) Apply an adhesion promoter.
 - For HMDS, apply for 30 seconds and then spin coat at 3000 rpm for 30 seconds.[8]
 - Alternatively, an oxygen plasma treatment can be used to activate the surface.[8] A thin layer of SU-8 itself can also act as an adhesion promoter for subsequent thicker layers.[10][13]

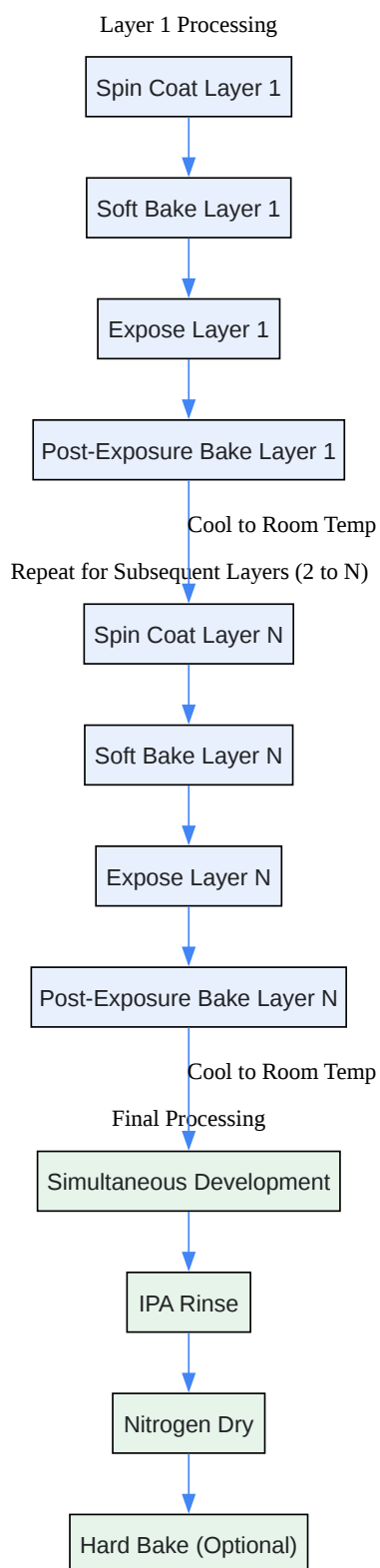
Multi-Layer SU-8 Processing

This protocol details the sequential processing of multiple SU-8 layers with a single development step at the end.[6] Alternating between thin (e.g., SU-8 2010) and thick (e.g., SU-8 2100) resists can be used to achieve complex 3D structures.[6]

Materials:

- SU-8 photoresist (e.g., SU-8 2000 series for various thicknesses)
- Spin coater
- Levelled hot plates
- UV light source (mask aligner) with a 365 nm filter
- Photomasks for each layer
- SU-8 developer (e.g., PGMEA)
- Isopropyl alcohol (IPA)
- Beakers

Protocol Workflow:



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Caption: Workflow for sequential multi-layer SU-8 fabrication.

Detailed Steps:

- First Layer Coating:
 - Dispense the desired SU-8 resist onto the prepared substrate (~1 ml per inch of wafer diameter).[\[14\]](#)
 - Spin coat at the appropriate speed to achieve the desired thickness (refer to Table 1). A typical two-step process involves a spread cycle at 500 rpm for 5-10 seconds followed by a spin cycle at a higher speed for 30 seconds.[\[3\]](#)[\[15\]](#)
- First Layer Soft Bake (Pre-Exposure Bake):
 - Place the coated substrate on a leveled hot plate.
 - For layers up to 50 μm , a two-step bake is recommended: 65°C followed by 95°C. For thicker layers, a ramped heating and cooling process is crucial to minimize stress and prevent cracking.[\[16\]](#)[\[17\]](#) Refer to Table 2 for recommended baking times.
- First Layer Exposure:
 - Align the first photomask with the substrate.
 - Expose the substrate to UV light (i-line, 365 nm). The exposure dose depends on the layer thickness (see Table 3).
- First Layer Post-Exposure Bake (PEB):
 - The PEB is critical for cross-linking the exposed SU-8.[\[13\]](#)
 - Similar to the soft bake, use a two-step or ramped baking process. Refer to Table 2 for PEB times. Allow the substrate to cool slowly to room temperature.[\[16\]](#)
- Subsequent Layer Processing:
 - Repeat steps 1-4 for each subsequent layer, applying the next SU-8 formulation and using the corresponding photomask. It is important to ensure the substrate has fully cooled before coating the next layer.

- Simultaneous Development:
 - After the PEB of the final layer and cooling to room temperature, immerse the substrate in SU-8 developer.
 - Gently agitate until the unexposed resist is fully dissolved. Development time is highly dependent on the total thickness of the multi-layer structure.[\[18\]](#) A whitish residue appearing during a subsequent IPA rinse indicates incomplete development.[\[14\]](#)
- Rinsing and Drying:
 - Rinse the substrate thoroughly with IPA for approximately 30 seconds to remove the developer and any uncured resist.[\[14\]](#)
 - Dry the substrate with a gentle stream of nitrogen gas.[\[14\]](#)
- Hard Bake (Optional):
 - For applications requiring enhanced mechanical stability, a final hard bake can be performed. This step further cross-links the SU-8 structure.[\[17\]](#) Typical hard bake temperatures range from 150°C to 200°C for 20-30 minutes.[\[17\]](#)

Data Presentation

Table 1: Spin Coating Parameters for SU-8 2000 Series

SU-8 Resist	Desired Thickness (µm)	Spin Speed (rpm)	Approximate Final Thickness (µm)
SU-8 2010	10 - 20	1800 - 3000	15 - 10
SU-8 2025	25 - 50	2000 - 4000	50 - 25
SU-8 2050	50 - 100	2000 - 3000	80 - 50
SU-8 2075	75 - 150	1800 - 2500	125 - 75
SU-8 2100	100 - 250	1000 - 2000	250 - 100

Note: These are starting parameters and may require optimization based on equipment and environmental conditions. Data compiled from multiple sources.[\[3\]](#)[\[6\]](#)[\[19\]](#)

Table 2: Recommended Bake Times (in minutes) for Single Layers

Thickness (μm)	Soft Bake @ 65°C	Soft Bake @ 95°C	PEB @ 65°C	PEB @ 95°C
10 - 20	2 - 3	5 - 7	1 - 2	5 - 6
20 - 50	3 - 5	7 - 10	3 - 5	6 - 8
50 - 100	5 - 10	15 - 30	5 - 10	10 - 15
100 - 200	10 - 20	30 - 60	10 - 15	15 - 25

Note: For multi-layer processing, baking times for subsequent layers may need to be increased to account for the insulating effect of the underlying layers.[\[16\]](#) A slow ramp rate (e.g., 5°C/min) is recommended for thicker films to minimize stress.[\[16\]](#)

Table 3: Exposure Doses

Thickness (μm)	Exposure Dose (mJ/cm²)
10 - 20	120 - 160
20 - 50	160 - 250
50 - 100	250 - 400
100 - 200	400 - 600

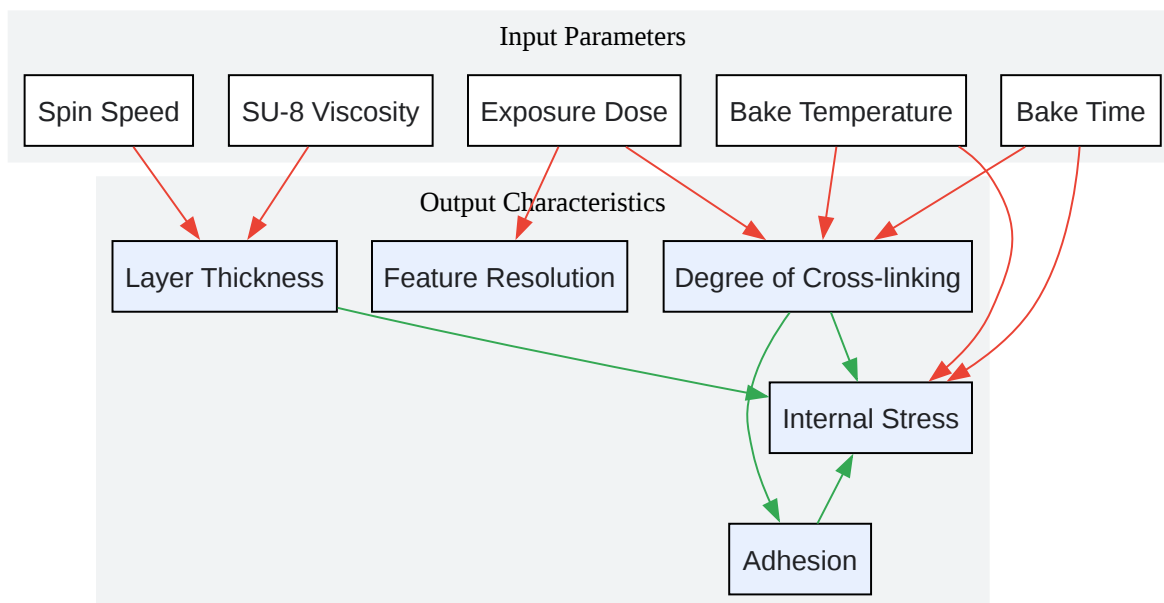
Note: These are typical doses for i-line (365 nm) exposure. The optimal dose may vary depending on the UV source intensity and substrate reflectivity.

Troubleshooting Common Issues

Issue	Potential Cause(s)	Recommended Solution(s)
Cracking/Peeling	Poor adhesion, high internal stress from rapid temperature changes.	Improve substrate cleaning and dehydration; use an adhesion promoter; implement slow temperature ramps for baking steps. [6] [8] [16]
"T-topping" or Undercut Profile	UV absorption at wavelengths shorter than 350 nm; airborne amine contamination.	Use a long-pass filter to block short-wavelength UV; ensure a clean processing environment. [20]
Wrinkles between layers	Outgassing from an under-baked lower layer during the baking of the subsequent layer.	Increase the soft bake time or temperature of the lower layer to ensure complete solvent removal. [21]
Incomplete Development	Insufficient development time; exhausted developer.	Increase development time with agitation; use fresh developer. [14]

Logical Relationships in Multi-Layer SU-8 Processing

The successful fabrication of multi-layer SU-8 structures depends on the interplay of several key process parameters. The following diagram illustrates these relationships.



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Caption: Key parameter relationships in SU-8 multi-layer fabrication.

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References

- 1. ama-science.org [ama-science.org]
- 2. Fabrication of Functional Microdevices in SU-8 by Multi-Photon Lithography [mdpi.com]
- 3. PDMS芯片SU8模具-顶旭微控 [dxfluidics.com]
- 4. universitywafer.com [universitywafer.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. Fabrication of SU-8 multilayer microstructures based on successive CMOS compatible adhesive bonding and releasing steps - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Polyallylamine as an Adhesion Promoter for SU-8 Photoresist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SU-8 mold lithography - Elveflow [elveflow.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 17. Soft Lithography: SU-8 baking - Elveflow [elveflow.com]
- 18. SU8模具加工平台-顶旭微控 [dxfluidics.com]
- 19. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 20. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]
- 21. [mems-talk] Double layer SU-8 fabrication problem [mems-news.mems-exchange.narkive.com]
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